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Compound of Interest

Compound Name: 4,4'-Azoxydiphenetole

CAS No.: 4792-83-0

Cat. No.: B1266243

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p,p'-Azoxyphenetole, also known as 4,4'-diethoxyazoxybenzene, is an organic compound that

has garnered significant interest in the field of materials science, particularly for its liquid

crystalline properties. As a member of the azoxybenzene family, its molecular architecture

gives rise to a nematic liquid crystal phase, a state of matter with properties intermediate

between those of a conventional liquid and a solid crystal. This unique characteristic makes it a

valuable model compound for studying the structure-property relationships in liquid crystals and

a potential component in the development of advanced optical materials.

This technical guide provides a comprehensive overview of the chemical structure of p,p'-

Azoxyphenetole, including its molecular geometry, synthesis, and detailed characterization.

The information presented herein is intended to serve as a valuable resource for researchers

and professionals engaged in the fields of chemistry, materials science, and drug development.
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The chemical identity of p,p'-Azoxyphenetole is defined by its molecular formula, CAS registry

number, and systematic nomenclature.

Identifier Value

Chemical Formula C₁₆H₁₈N₂O₃

Molecular Weight 286.33 g/mol

CAS Number 4792-83-0[1]

IUPAC Name 1,2-bis(4-ethoxyphenyl)diazene 1-oxide

Synonyms

4,4'-Diethoxyazoxybenzene, p,p'-

Diethoxyazoxybenzene, Phenetole, 4,4′-

azoxydi-[1]

SMILES CCOc1ccc(cc1)N=c2ccc(OCC)cc2[2]

InChI Key QUICZVHSJNKDBL-UHFFFAOYSA-N[2]

Molecular Geometry
The molecule of p,p'-Azoxyphenetole consists of two 4-ethoxyphenyl groups linked by a central

azoxy (-N=N(O)-) bridge. This core structure is responsible for the molecule's elongated, rod-

like shape, a key factor in its ability to form liquid crystal phases.

Computational studies using Density Functional Theory (DFT) have provided insights into the

molecule's geometry. The molecule is composed of thirty-nine atoms: sixteen carbon, eighteen

hydrogen, three oxygen, and two nitrogen atoms.[3] The two phenyl rings are not perfectly

coplanar, and the azoxy group introduces a slight asymmetry.

Below is a diagram illustrating the chemical structure of p,p'-Azoxyphenetole.

Caption: 2D structure of p,p'-Azoxyphenetole.

Synthesis of p,p'-Azoxyphenetole
The synthesis of symmetrical azoxyarenes like p,p'-Azoxyphenetole can be achieved through

several routes. The two most common approaches involve the oxidation of the corresponding

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://chemrxiv.org/engage/chemrxiv/article-details/627eb37459f0d6fc588fbc2a
https://chemrxiv.org/engage/chemrxiv/article-details/627eb37459f0d6fc588fbc2a
https://srd.nist.gov/jpcrdreprint/1.555884.pdf
https://srd.nist.gov/jpcrdreprint/1.555884.pdf
https://pubmed.ncbi.nlm.nih.gov/39346814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


aniline or the reduction of the corresponding nitro compound.

Method A: Oxidation of 4-Ethoxyaniline
This method involves the direct oxidation of 4-ethoxyaniline. A variety of oxidizing agents can

be employed, with peroxides being a common choice in environmentally friendly protocols.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-ethoxyaniline (1 equivalent) in a suitable solvent such as

acetonitrile/water (1:1 v/v).

Addition of Reagents: Add a mild base, such as sodium fluoride (NaF), to the solution. While

stirring vigorously, slowly add an oxidizing agent like hydrogen peroxide (H₂O₂).

Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around

80°C, for several hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the

product with an organic solvent like ethyl acetate.

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium

sulfate. Remove the solvent under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent, such as ethanol, to yield pure p,p'-Azoxyphenetole.

Starting Material

Reagents

Process Product4-Ethoxyaniline

Oxidation Reaction
(80°C)

1.

H₂O₂ (Oxidant)
NaF (Base)

Acetonitrile/Water (Solvent)

2.

p,p'-Azoxyphenetole3. Workup & Purification
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Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via oxidation.

Method B: Reduction of p-Nitrophenetole
An alternative route to p,p'-Azoxyphenetole is the partial reduction of p-nitrophenetole. Careful

selection of the reducing agent and reaction conditions is crucial to favor the formation of the

azoxy compound over the fully reduced azo or amino compounds.

Reaction Setup: In a round-bottom flask, dissolve p-nitrophenetole (1 equivalent) in a solvent

mixture, such as aqueous ethanol.

Addition of Reducing Agent: Add a reducing agent like zinc powder and an ammonium

chloride solution to the mixture.

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically

exothermic and should be monitored. The progress of the reaction can be followed by TLC.

Workup: Once the starting material is consumed, filter the reaction mixture to remove any

unreacted zinc.

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The

resulting aqueous residue can be extracted with an organic solvent. The organic extracts are

then washed, dried, and the solvent is evaporated. The crude p,p'-Azoxyphenetole is then

purified by recrystallization.
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Starting Material

Reagents

Process Productp-Nitrophenetole

Reduction Reaction
(Room Temperature)

1.

Zinc Powder (Reducing Agent)
NH₄Cl (aq)

Ethanol/Water (Solvent)

2.
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Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via reduction.

Characterization
The structural elucidation of p,p'-Azoxyphenetole relies on a combination of spectroscopic

techniques. While a complete set of experimental spectra for this specific compound is not

readily available in the public domain, the expected spectral data can be predicted based on its

chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the protons of the two ethoxy groups. The aromatic protons will appear

as a set of doublets in the downfield region (typically 7.0-8.5 ppm). The ethoxy group will

exhibit a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃)

protons, both in the upfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons

and the carbons of the ethoxy groups. The aromatic carbons attached to the azoxy group will

be the most deshielded.
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~8.2 (d) Aromatic (ortho to -N=N(O)-)

~7.0 (d) Aromatic (meta to -N=N(O)-)

~4.1 (q) -OCH₂-

~1.4 (t) -CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of p,p'-Azoxyphenetole would be characterized by absorption bands

corresponding to the various functional groups present in the molecule.

FTIR (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode

~3100-3000 C-H stretch

~2980-2850 C-H stretch

~1600, ~1480 C=C stretch

~1480-1440 N=N stretch

~1300-1200 C-O stretch

~1250 N-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For p,p'-Azoxyphenetole (MW = 286.33), the mass spectrum would be

expected to show a molecular ion peak (M⁺) at m/z 286. Characteristic fragment ions would

arise from the cleavage of the ethoxy groups and the azoxy linkage.
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p,p'-Azoxyphenetole is a solid at room temperature and exhibits thermotropic liquid crystalline

behavior upon heating. Its key physical and phase transition properties are summarized below.

Property Value

Appearance Yellowish solid

Melting Point (Crystal to Nematic) 134-136 °C

Clearing Point (Nematic to Isotropic Liquid) 167-168 °C

Liquid Crystal Phase Nematic

The nematic phase is characterized by molecules that have long-range orientational order but

no long-range positional order. This property is a direct consequence of the rod-like shape of

the p,p'-Azoxyphenetole molecule.

Applications
The primary application of p,p'-Azoxyphenetole is in the field of liquid crystal research. Its well-

defined structure and accessible nematic phase make it an excellent model system for studying

the physical and optical properties of liquid crystals. It can be used in mixtures with other liquid

crystals to tune the properties of the resulting material for applications in displays and other

optical devices. Furthermore, as an azoxy compound, it has potential applications as a

precursor in the synthesis of dyes and other functional organic materials.

Conclusion
p,p'-Azoxyphenetole is a fascinating molecule with a rich chemistry and interesting physical

properties. Its chemical structure, characterized by two ethoxyphenyl groups linked by an azoxy

bridge, gives rise to its notable liquid crystalline behavior. This technical guide has provided a

detailed overview of its structure, synthesis, and characterization, drawing upon available

scientific literature and predictive methodologies. It is hoped that this guide will serve as a

valuable resource for scientists and researchers working with this and related materials,

fostering further innovation and discovery in the fields of materials science and organic

chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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